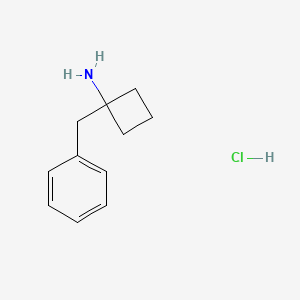
4-bromo-3-fluoro-N-methylbenzenesulfonamide
Descripción general
Descripción
4-Bromo-3-fluoro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S . It has a molecular weight of 268.1033832 .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .Aplicaciones Científicas De Investigación
HIV-1 Infection Prevention
4-Bromo-3-fluoro-N-methylbenzenesulfonamide has been explored for its potential in HIV-1 infection prevention. Cheng De-ju (2015) synthesized and characterized compounds with a structure similar to this compound, highlighting their potential as candidate compounds for drug development aimed at combating HIV-1 infection (Cheng De-ju, 2015).
Anticancer Properties
Research by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) identified a novel compound structurally related to this compound with potential anticancer properties. This compound, synthesized through aminohalogenation, was characterized for its crystal structure and anticancer properties (Zhang et al., 2010).
Photodynamic Therapy for Cancer
A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) synthesized new compounds including derivatives of this compound. These compounds demonstrated promising properties for photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).
Crystal Structure Analysis
Research by P. Suchetan et al. (2015) investigated compounds closely related to this compound, focusing on their crystal structures. This study helps in understanding the molecular arrangement and potential applications of these compounds in various fields (P. Suchetan et al., 2015).
Pharmaceutical Labeling
A study conducted by R. Schirrmacher et al. (2003) on compounds related to this compound explored their potential in pharmaceutical labeling, specifically for 18F-labelling of radiopharmaceuticals. This research could have implications for imaging and diagnostic applications in medicine (R. Schirrmacher et al., 2003).
Antibacterial and Antiproliferative Agents
A paper by M. Abbasi et al. (2017) synthesized sulfonamides bearing structures similar to this compound, showing promising antibacterial potential and possibilities as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Propiedades
IUPAC Name |
4-bromo-3-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVOUYNGRIXCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

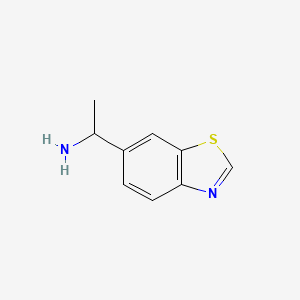
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)
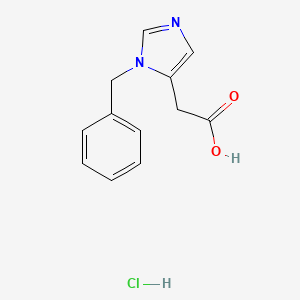
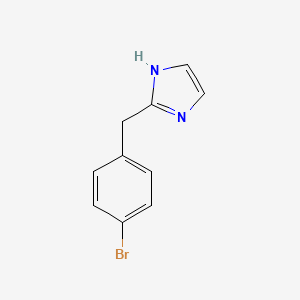

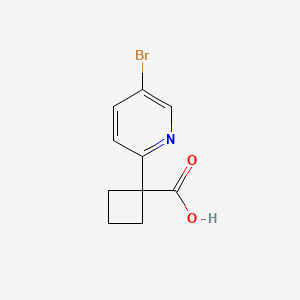
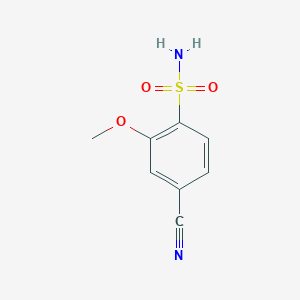
![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)


